Cas no 1956340-16-1 (N-Ethyloxetan-3-amine oxalate)
N-Ethyloxetan-3-amine oxalate Chemical and Physical Properties
Names and Identifiers
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- N-Ethyloxetan-3-amine oxalate
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- Inchi: 1S/C5H11NO.C2H2O4/c1-2-6-5-3-7-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6)
- InChI Key: BNKGSPQQAGPKBR-UHFFFAOYSA-N
- SMILES: O1CC(C1)NCC.OC(C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 124
- Topological Polar Surface Area: 95.9
N-Ethyloxetan-3-amine oxalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285827-1g |
N-Ethyloxetan-3-amine oxalate |
1956340-16-1 | 95+% | 1g |
$309 | 2021-06-09 | |
| Chemenu | CM285827-5g |
N-Ethyloxetan-3-amine oxalate |
1956340-16-1 | 95+% | 5g |
$926 | 2021-06-09 | |
| Chemenu | CM285827-1g |
N-Ethyloxetan-3-amine oxalate |
1956340-16-1 | 95%+ | 1g |
$349 | 2023-03-07 |
N-Ethyloxetan-3-amine oxalate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-Ethyloxetan-3-amine oxalate
N-Ethyloxetan-3-amine Oxalate: A Comprehensive Overview
The compound with CAS No. 1956340-16-1, commonly referred to as N-Ethyloxetan-3-amine oxalate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The oxalate form of this compound is particularly notable for its stability and reactivity under specific conditions.
N-Ethyloxetan-3-amine oxalate is a derivative of oxetane, a four-membered cyclic ether, which is known for its versatility in chemical synthesis. The presence of the ethyl group attached to the nitrogen atom introduces additional functionality, making this compound suitable for a wide range of reactions. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its ability to act as a nucleophile or electrophile has been exploited.
One of the most intriguing aspects of N-Ethyloxetan-3-amine oxalate is its application in drug discovery. Researchers have reported that this compound can serve as a building block for constructing complex molecular architectures, which are essential in developing novel therapeutic agents. For instance, its use in the synthesis of peptide mimetics has shown promise in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.
The synthesis of N-Ethyloxetan-3-amine oxalate involves a multi-step process that typically begins with the preparation of the corresponding amine. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product, making it more accessible for large-scale production.
In terms of physical properties, N-Ethyloxetan-3-amine oxalate exhibits a melting point that is consistent with other oxalate salts, indicating its stability under thermal conditions. Its solubility profile has also been studied extensively, revealing that it dissolves readily in polar solvents but poorly in non-polar solvents. This characteristic makes it ideal for applications that require controlled release mechanisms or selective precipitation.
Recent research has also focused on the toxicological profile of N-Ethyloxetan-3-amine oxalate. Studies conducted using various model systems have demonstrated that this compound exhibits low toxicity at typical exposure levels, making it suitable for use in pharmaceutical formulations. However, further investigations are required to fully understand its long-term effects and potential bioaccumulation properties.
Looking ahead, the demand for N-Ethyloxetan-3-aminoxalate is expected to grow as its applications continue to expand into new areas such as agrochemicals and materials science. Its ability to participate in both nucleophilic and electrophilic reactions positions it as a valuable tool in modern organic synthesis.
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